molecular formula C9H7BrN2O B1375419 4-Bromo-1H-indole-6-carboxamide CAS No. 955978-87-7

4-Bromo-1H-indole-6-carboxamide

Número de catálogo: B1375419
Número CAS: 955978-87-7
Peso molecular: 239.07 g/mol
Clave InChI: XOBUAZLOWILMLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-1H-indole-6-carboxamide is a high-value brominated indole derivative that serves as a versatile chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel tyrosine kinase inhibitors . The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved medications . This compound is specifically designed for researchers exploring new therapeutic agents, as indole-based compounds have demonstrated significant potential as targeted therapies against various cancers . Its molecular structure allows for further functionalization, making it a critical building block in synthesizing complex molecules for biological evaluation. Research indicates that closely related indole-6-carboxamide derivatives are being investigated for their anti-proliferative properties, with some compounds showing promising activity against cancer cell lines such as HepG2, HCT-116, and A549 by targeting key oncogenic pathways . These derivatives can inhibit tyrosine kinase activity of both EGFR and VEGFR-2, which are critical mediators in cell signaling pathways that promote proliferation, angiogenesis, and metastasis when dysregulated . The bromine substituent at the 4-position enhances the molecule's potential for synthetic diversification, enabling cross-coupling reactions and other transformations to create targeted libraries for structure-activity relationship (SAR) studies . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-bromo-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBUAZLOWILMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Bromo-1H-indole-6-carboxamide: Technical Guide & Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1H-indole-6-carboxamide is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule inhibitors for kinases (e.g., BTK, VEGFR) and DNA repair enzymes (e.g., PARP). Its structural uniqueness lies in its dual-functionality: the C6-carboxamide moiety serves as a critical hydrogen-bonding anchor (often mimicking the adenine ring of ATP), while the C4-bromine atom provides a reactive "vector" for extending the molecule into hydrophobic protein pockets via cross-coupling reactions.

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this scaffold, designed for researchers in lead optimization and process chemistry.

Part 1: Chemical Profile & Structural Analysis[1]

Physicochemical Properties

The presence of the bromine atom significantly alters the lipophilicity and electronic distribution compared to the parent indole-6-carboxamide.

PropertyValue (Predicted/Experimental)Relevance
Formula C₉H₇BrN₂OStoichiometry
Molecular Weight 239.07 g/mol Fragment-based drug design (FBDD) compliant
CAS Number Derivative of 374633-27-9 (Acid)Often synthesized in-situ from the acid precursor
LogP ~1.8 – 2.1Moderate lipophilicity; good membrane permeability potential
H-Bond Donors 3 (Indole-NH, Amide-NH₂)Critical for "Hinge Region" binding in kinases
H-Bond Acceptors 1 (Amide-C=O)Interaction with backbone residues (e.g., hinge glycine)
TPSA ~59 ŲFavorable for CNS and oral bioavailability
Electronic & Structural Logic

The 4-position of the indole ring is sterically adjacent to the C3 position but points into a distinct vector space.

  • C6-Carboxamide (The Anchor): This group is planar with the indole ring. In many kinase crystal structures, the amide N-H and C=O form a bidentate H-bond network with the kinase hinge region (similar to the nicotinamide pocket in PARP).

  • C4-Bromine (The Vector): The bromine at C4 is electronically deactivated by the electron-withdrawing carboxamide at C6, making it stable but reactive enough for palladium-catalyzed couplings. It allows the attachment of hydrophobic groups (aryls, heteroaryls) to occupy the "gatekeeper" or "back-pocket" regions of the target protein.

Part 2: Synthetic Pathways[1][4]

The most robust synthesis proceeds from Methyl 4-bromo-1H-indole-6-carboxylate . Direct bromination of indole-6-carboxamide is non-selective; therefore, the bromine is typically installed earlier or the ring is constructed with it.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic Disconnection of 4-Bromo-1H-indole-6-carboxamide Target 4-Bromo-1H-indole-6-carboxamide Acid 4-Bromo-1H-indole-6-carboxylic Acid (CAS: 374633-27-9) Target->Acid Amidation (NH4Cl, EDC) Ester Methyl 4-bromo-1H-indole-6-carboxylate Acid->Ester Hydrolysis (LiOH) Precursor 4-Bromo-3-methyl-nitrobenzene (Leimgruber-Batcho Route) Ester->Precursor Ring Closure

Detailed Synthetic Protocol

Objective: Conversion of 4-Bromo-1H-indole-6-carboxylic acid to 4-Bromo-1H-indole-6-carboxamide.

Reagents:

  • Starting Material: 4-Bromo-1H-indole-6-carboxylic acid (1.0 eq)

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • Catalyst: Hydroxybenzotriazole (HOBt) (1.5 eq)

  • Amine Source: Ammonium Chloride (NH₄Cl) (3.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (4.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 4-bromo-1H-indole-6-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA (2.0 eq) followed by EDC·HCl and HOBt.[1] Stir at room temperature for 30 minutes to form the active ester.

  • Amidation: Add solid NH₄Cl followed by the remaining DIPEA (2.0 eq). The excess base is required to liberate free ammonia from the ammonium salt.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ ≈ 240/242).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash efficiently with saturated NaHCO₃ (to remove unreacted acid), water (x3, to remove DMF), and brine.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).

  • Yield: Typical yields range from 75–85%.

Part 3: Reactivity & Medicinal Chemistry Applications[1][6]

The "Scaffold-Vector" Concept

In drug discovery, this molecule is rarely the final drug. It is a core scaffold .

  • Suzuki-Miyaura Coupling (C4): The C4-Br is the primary diversification point. It reacts with aryl boronic acids to create "4-substituted indole-6-carboxamides."

    • Application: In BTK inhibitors, a hydrophobic group at C4 occupies the selectivity pocket (Cys481 proximity).

  • N-Alkylation (N1): The indole nitrogen can be alkylated to tune solubility or reach solvent-exposed regions.

Reactivity Map (Graphviz)

Reactivity Figure 2: Divergent Reactivity Profile of the Scaffold Center 4-Bromo-1H-indole- 6-carboxamide Suzuki Suzuki Coupling (C4) Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Product: 4-Aryl-indole-6-carboxamide Center->Suzuki Pd-Catalysis Dehydration Dehydration (C6) Reagent: POCl3 or TFAA Product: 4-Bromo-6-cyanoindole Center->Dehydration dehydration Alkylation N-Alkylation (N1) Reagent: R-X, Cs2CO3 Product: 1-Alkyl-4-bromo... Center->Alkylation SN2

Case Study: Kinase Inhibition

Indole-6-carboxamides are structural isosteres of quinazolines (found in Gefitinib).

  • Binding Mode: The C6-amide acts as a donor-acceptor pair for the kinase hinge.

  • Selectivity: The C4-substituent (introduced via the bromine) dictates selectivity. For example, introducing a bulky piperidinyl-phenyl group at C4 can create potent PARP inhibitors by stacking with tyrosine residues in the catalytic cleft.

Part 4: Safety & Handling

  • Hazards: As a halogenated organic, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Stability: Stable at room temperature. Store under inert gas (Argon) to prevent slow oxidation of the indole ring over months.

  • Incompatibility: Avoid strong oxidizing agents (can oxidize the indole C2-C3 bond).

References

  • Synthesis of Indole-6-Carboxylic Acid Derivatives

    • Source: PrepChem. "Synthesis of indole-6-carboxylic acid."
    • URL:[Link]

    • Relevance: Provides the found
  • Indole Scaffolds in Kinase Inhibitors

    • Source: MDPI Molecules. "The Indole Scaffold in Biochemistry and Therapeutics."
    • URL:[Link]

    • Relevance: Reviews the binding modes of indole-carboxamides in oncology targets.
  • BTK Inhibitor Design (Carboxamide Functionality)

    • Source: Journal of Medicinal Chemistry.[2] "Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors."

    • URL:[Link]

    • Relevance: While focusing on quinolines, this establishes the "carboxamide hinge binder" paradigm used in indole analogues.
  • PARP Inhibitors and Indole Carboxamides

    • Source: Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8] "7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors."

    • URL:[Link]

    • Relevance: Demonstrates the utility of the carboxamide group in PARP active sites, directly applicable to the 4-bromo-indole scaffold.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-Bromo-1H-indole-6-carboxamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this specific molecule. We will delve into the predicted spectral features, provide detailed experimental protocols, and explain the rationale behind the analytical choices, ensuring a thorough understanding of how to confirm the identity and purity of this compound.

Introduction: The Significance of 4-Bromo-1H-indole-6-carboxamide

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of 4-Bromo-1H-indole-6-carboxamide, featuring a bromine atom and a carboxamide group, presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. This guide provides the essential spectroscopic framework for achieving this certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Spectral Features

Based on the known chemical shifts of indole derivatives and the electronic effects of the bromo and carboxamide substituents, we can predict the following spectral characteristics for 4-Bromo-1H-indole-6-carboxamide.[1][2][3] The bromine atom, being electron-withdrawing, will deshield adjacent protons and carbons. The carboxamide group will also influence the electronic environment of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-1H-indole-6-carboxamide

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
NH (indole)11.0 - 12.0br s-
H27.5 - 7.8t125 - 128
H36.5 - 6.8t100 - 103
H57.8 - 8.1d120 - 123
H77.3 - 7.6d115 - 118
NH₂ (amide)7.0 - 7.5br s (2H)-
C2--125 - 128
C3--100 - 103
C3a--128 - 131
C4--115 - 118
C5--120 - 123
C6--122 - 125
C7--115 - 118
C7a--135 - 138
C=O--168 - 172

Note: These are estimated values and may vary depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1H-indole-6-carboxamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The labile indole NH and amide NH₂ protons will be observable in this solvent.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis Sample 4-Bromo-1H-indole- 6-carboxamide Vial NMR Tube Sample->Vial Solvent DMSO-d6 Solvent->Vial H1_NMR 1D ¹H NMR Vial->H1_NMR Insert Sample C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Processing Fourier Transform, Phase & Baseline Correction HMBC->Processing Integration Peak Integration (¹H) Processing->Integration Assignment Spectral Assignment Processing->Assignment Integration->Assignment Structure Structural Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation analysis.

Predicted Mass Spectrum

For 4-Bromo-1H-indole-6-carboxamide (C₉H₇BrN₂O), the expected monoisotopic mass is approximately 237.97 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pathways: [4][5][6][7]

  • Loss of the carboxamide group: A significant fragmentation pathway would likely involve the cleavage of the C-C bond between the indole ring and the carboxamide group.

  • Loss of bromine: Cleavage of the C-Br bond.

  • Typical indole fragmentation: Loss of HCN from the pyrrole ring.[5]

Table 2: Predicted Key Fragment Ions

m/z (for ⁷⁹Br) Possible Fragment Identity
238[M]⁺
240[M+2]⁺
194[M - CONH₂]⁺
159[M - Br]⁺
167[M - HCN - Br]⁺
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS):

    • Perform a product ion scan on the molecular ion peak (m/z 238) to induce fragmentation and observe the daughter ions. This will help confirm the predicted fragmentation pathways.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Sample 4-Bromo-1H-indole- 6-carboxamide Solution Dilute Solution Sample->Solution Solvent Methanol/ Acetonitrile Solvent->Solution Infusion Syringe Infusion Solution->Infusion Ionization Electrospray Ionization Infusion->Ionization FullScan Full Scan MS Ionization->FullScan MSMS Tandem MS (MS/MS) on Molecular Ion FullScan->MSMS MW_Confirm Molecular Weight Confirmation FullScan->MW_Confirm Isotope Isotopic Pattern Analysis (Br) FullScan->Isotope Fragmentation Fragmentation Pathway Analysis MSMS->Fragmentation Structure_Confirm Structural Support MW_Confirm->Structure_Confirm Isotope->Structure_Confirm Fragmentation->Structure_Confirm

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Frequencies

The IR spectrum of 4-Bromo-1H-indole-6-carboxamide will exhibit characteristic absorption bands for the N-H bonds of the indole and amide, the C=O of the amide, and the aromatic C-H and C=C bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Expected Intensity
3400 - 3200N-H stretch (indole and amide)Medium-Strong, broad
3100 - 3000Aromatic C-H stretchMedium-Weak
1680 - 1650C=O stretch (amide I band)Strong
1620 - 1580N-H bend (amide II band)Medium-Strong
1600 - 1450Aromatic C=C stretchMedium
600 - 500C-Br stretchMedium-Weak

The presence of a primary amide is characterized by the Amide I (C=O stretch) and Amide II (N-H bend) bands.[8][9][10] The indole N-H stretch will likely overlap with the amide N-H stretches.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis Sample Solid Sample ATR ATR Crystal Sample->ATR Place on Crystal Background Record Background Spectrum ATR->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Process Generate Absorbance Spectrum Sample_Scan->Process Identify Identify Functional Group Frequencies Process->Identify Confirmation Functional Group Confirmation Identify->Confirmation

Caption: Workflow for FTIR-ATR analysis.

Conclusion

The comprehensive spectroscopic analysis of 4-Bromo-1H-indole-6-carboxamide, employing a combination of NMR, MS, and IR techniques, is essential for its unambiguous structural confirmation. This guide provides the predicted spectral data and detailed experimental protocols to enable researchers to confidently characterize this important synthetic intermediate. The application of these methodologies will ensure the integrity of the compound for its intended use in research and development.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Available at: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]

  • Absorption spectra of substituted indoles in stretched polyethylene films. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta. Available at: [Link]

  • Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. National Institute of Justice. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Available at: [Link]

  • NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Available at: [Link]

  • Indole metabolites exhibit ligand binding to myeloperoxidase by NMR... ResearchGate. Available at: [Link]

  • Synthesis and NMR spectra of [15N]indole. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-1H-indole-6-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-1H-indole-6-carboxamide, a compound of interest for researchers, medicinal chemists, and professionals in drug development. While direct commercial sources and extensive literature for this specific molecule are limited, this document outlines a robust synthetic pathway, predicts its key physicochemical and spectroscopic characteristics, and explores its potential applications based on the well-established bioactivity of the indole carboxamide scaffold.

Compound Identification and Nomenclature

Due to its status as a specialized derivative, 4-Bromo-1H-indole-6-carboxamide does not currently have a registered CAS number. The IUPAC name is systematically derived as 4-Bromo-1H-indole-6-carboxamide .

The logical and most practical starting material for its synthesis is the commercially available 4-Bromo-1H-indole-6-carboxylic acid , which is identified by:

IdentifierValueSource
CAS Number 374633-27-9[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
IUPAC Name 4-Bromo-1H-indole-6-carboxylic acid[1]

Synthetic Protocol: Amidation of 4-Bromo-1H-indole-6-carboxylic acid

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. For a substrate like 4-Bromo-1H-indole-6-carboxylic acid, a reliable method involves the use of peptide coupling agents to activate the carboxylic acid, followed by the introduction of an ammonia source. The EDC/HOBt coupling system is a widely adopted and effective choice for this transformation due to its mild reaction conditions and the water-soluble nature of the urea byproduct, which simplifies purification.[2][3]

Reaction Scheme

G cluster_reagents Reagents and Conditions reactant 4-Bromo-1H-indole-6-carboxylic acid product 4-Bromo-1H-indole-6-carboxamide reactant->product reagents 1. EDC, HOBt, DIPEA, Anhydrous DMF 2. NH4Cl

Caption: Synthesis of 4-Bromo-1H-indole-6-carboxamide.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromo-1H-indole-6-carboxylic acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)[4]

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)[4]

  • Ammonium chloride (NH₄Cl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-1H-indole-6-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

    • Dissolve the solids in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.

    • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the active ester intermediate.[1]

  • Amine Addition and Reaction:

    • In a separate flask, dissolve ammonium chloride (1.5 equiv) in a minimal amount of DMF and add the remaining portion of DIPEA (0.5 equiv).

    • Add the ammonium salt solution to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x volume of organic layer), water (2 x volume), and brine (1 x volume).[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 4-Bromo-1H-indole-6-carboxamide.

Physicochemical and Spectroscopic Characterization

The following properties are predicted for 4-Bromo-1H-indole-6-carboxamide based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in other organic solvents.
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the amide protons. The indole N-H proton will likely appear as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons on the indole core will exhibit coupling patterns consistent with their substitution. The two amide protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the nine carbon atoms. The carbonyl carbon of the amide will be in the range of 165-175 ppm. The carbon atom attached to the bromine will be shifted to a lower field.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[5] The carboxamide functional group is also a key pharmacophore, known for its ability to form hydrogen bonds and interact with biological targets.[6] Therefore, 4-Bromo-1H-indole-6-carboxamide represents a promising starting point for the development of novel therapeutic agents.

Potential Therapeutic Areas
  • Anticancer Agents: Many indole-2- and -3-carboxamides have demonstrated potent antiproliferative activity against various cancer cell lines.[7] Some derivatives act as dual inhibitors of key kinases like EGFR and CDK2.[7] The substitution pattern on the indole ring, including halogenation, has been shown to significantly influence the biological activity.[8]

  • Antitubercular Agents: Indole-2-carboxamides have emerged as a promising class of antitubercular agents, showing efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[8]

  • Antimicrobial Agents: The indole scaffold is a common feature in compounds with antibacterial and antifungal properties.[9] The carboxamide moiety can enhance these activities by facilitating interactions with microbial enzymes or other targets.

  • Kinase Inhibitors: The indole ring system can serve as a versatile template for the design of inhibitors of various protein kinases, which are crucial targets in oncology, immunology, and neurodegenerative diseases.

The synthetic workflow and potential for further derivatization are illustrated in the following diagram:

G start 4-Bromo-1H-indole-6-carboxylic acid amide 4-Bromo-1H-indole-6-carboxamide start->amide Amidation derivatives Further Derivatization (e.g., N-alkylation, Suzuki coupling) amide->derivatives Chemical Modification screening Biological Screening (e.g., anticancer, antimicrobial) derivatives->screening lead_opt Lead Optimization screening->lead_opt

Caption: Drug discovery workflow for 4-Bromo-1H-indole-6-carboxamide.

Conclusion

4-Bromo-1H-indole-6-carboxamide is a synthetically accessible molecule with significant potential for applications in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and therapeutic prospects. The outlined protocols and predicted data serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this and related indole carboxamide derivatives. The rich pharmacology of the parent scaffold suggests that 4-Bromo-1H-indole-6-carboxamide is a promising candidate for further investigation in the quest for novel therapeutic agents.

References

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PMC. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • American Chemical Society. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. [Link]

  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

  • The Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PMC. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • Chulalongkorn University Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • SlideShare. Synthesis and Chemistry of Indole. [Link]

  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]

  • PubChem. 4-Bromoindole. [Link]

  • PMC. Biomedical Importance of Indoles. [Link]

  • American Chemical Society. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. [Link]

  • Springer. Synthesis and diverse biological activities of substituted indole β-carbolines: a review. [Link]

  • ResearchGate. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

Sources

Introduction: The Indole Carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Initial Screening of 4-Bromo-1H-indole-6-carboxamide

Disclaimer: This document presents a hypothetical case study on the discovery and initial screening of "4-Bromo-1H-indole-6-carboxamide." While the methodologies and principles described are grounded in established scientific literature, the specific data and experimental outcomes for this particular compound are illustrative and intended for instructional purposes for researchers, scientists, and drug development professionals.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The indole carboxamide moiety, in particular, has emerged as a versatile pharmacophore, with derivatives showing promise in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] The strategic placement of substituents on the indole ring and the carboxamide nitrogen allows for the fine-tuning of a compound's pharmacological profile, making it an attractive starting point for lead discovery campaigns.

This technical guide provides a comprehensive overview of a representative workflow for the discovery and initial biological evaluation of a novel indole carboxamide derivative, using the hypothetical compound 4-Bromo-1H-indole-6-carboxamide as a case study. We will delve into the rationale behind its design, a plausible synthetic route, a tiered screening cascade for initial biological characterization, and a discussion of a potential mechanism of action.

Rational Design and Synthesis of 4-Bromo-1H-indole-6-carboxamide

The design of 4-Bromo-1H-indole-6-carboxamide is predicated on the known structure-activity relationships (SAR) of similar indole-based compounds. The bromine atom at the 4-position is introduced to explore the impact of a halogen substituent on potency and metabolic stability, a common strategy in medicinal chemistry. The carboxamide at the 6-position serves as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The synthesis of 4-Bromo-1H-indole-6-carboxamide can be achieved through a multi-step sequence, beginning with a suitable starting material like 4-bromoindole. The following is a plausible synthetic route:

Synthetic_Pathway A 4-Bromoindole B 4-Bromo-1H-indole-6-carboxylic acid A->B Friedel-Crafts Acylation C 4-Bromo-1H-indole-6-carbonyl chloride B->C SOCl2 or (COCl)2 D 4-Bromo-1H-indole-6-carboxamide C->D NH3 or NH4OH

Caption: Synthetic pathway for 4-Bromo-1H-indole-6-carboxamide.

Experimental Protocol: Synthesis of 4-Bromo-1H-indole-6-carboxamide

Step 1: Synthesis of 4-Bromo-1H-indole-6-carboxylic acid

  • To a stirred solution of 4-bromoindole in a suitable solvent (e.g., dichloromethane) at 0 °C, add oxalyl chloride and aluminum chloride.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-1H-indole-6-carboxylic acid.

Step 2: Synthesis of 4-Bromo-1H-indole-6-carbonyl chloride

  • Reflux a solution of 4-bromo-1H-indole-6-carboxylic acid in thionyl chloride for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Synthesis of 4-Bromo-1H-indole-6-carboxamide

  • Dissolve the crude 4-bromo-1H-indole-6-carbonyl chloride in an appropriate solvent (e.g., tetrahydrofuran).

  • Add an excess of aqueous ammonia solution dropwise at 0 °C.

  • Stir the mixture at room temperature overnight.

  • Extract the product with an organic solvent and purify by column chromatography to afford 4-Bromo-1H-indole-6-carboxamide.

Initial Biological Screening Cascade

The initial biological evaluation of a novel compound typically involves a tiered approach, starting with a broad primary screen to identify potential activity, followed by more specific secondary assays to confirm and characterize this activity.

Screening_Workflow A Primary Screen (e.g., Antiproliferative Assay in a panel of cancer cell lines) B Hit Identification (Compounds showing significant activity) A->B C Secondary Assays (Dose-response, cytotoxicity in normal cells) B->C D Mechanism of Action Studies (e.g., Kinase inhibition assays, pathway analysis) C->D

Caption: Tiered workflow for initial biological screening.

Primary Screening: Antiproliferative Activity

Given the known anticancer potential of many indole derivatives, a primary screen to assess the antiproliferative effects of 4-Bromo-1H-indole-6-carboxamide against a panel of human cancer cell lines is a logical starting point.

Experimental Protocol: MTT Antiproliferative Assay

  • Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-Bromo-1H-indole-6-carboxamide for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Screening Results

The following table summarizes the hypothetical antiproliferative activity of 4-Bromo-1H-indole-6-carboxamide against a panel of cancer cell lines and a normal cell line.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
HCT116Colon Cancer2.8
A549Lung Cancer8.1
HFF1Normal Fibroblast> 50

These hypothetical results suggest that 4-Bromo-1H-indole-6-carboxamide exhibits selective cytotoxicity towards cancer cells, with the highest potency against the HCT116 colon cancer cell line. The high IC50 value against the normal HFF1 cell line indicates a favorable preliminary safety profile.[2]

Potential Mechanism of Action: Targeting Key Signaling Pathways

The selective antiproliferative activity of 4-Bromo-1H-indole-6-carboxamide suggests that it may be targeting a signaling pathway that is dysregulated in cancer. Many indole derivatives are known to function as kinase inhibitors. Based on this, a plausible hypothesis is that our compound inhibits a kinase crucial for cancer cell survival and proliferation, such as a member of the PI3K/Akt/mTOR pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Bromo-1H-indole- 6-carboxamide Compound->PI3K inhibits

Caption: Proposed mechanism of action targeting the PI3K/Akt/mTOR pathway.

To validate this hypothesis, further experiments such as in vitro kinase assays and western blot analysis of key pathway proteins would be necessary.

Conclusion and Future Directions

This technical guide has outlined a representative discovery and initial screening process for a novel indole carboxamide, "4-Bromo-1H-indole-6-carboxamide." The hypothetical results demonstrate its potential as a selective anticancer agent. The proposed synthetic route is feasible, and the screening cascade provides a clear path for its initial biological characterization.

Future work should focus on:

  • Lead Optimization: Synthesizing analogs of 4-Bromo-1H-indole-6-carboxamide to improve potency and drug-like properties.

  • In-depth Mechanism of Action Studies: Confirming the molecular target and elucidating the downstream effects on cellular signaling.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of promising compounds in animal models of cancer.

The indole carboxamide scaffold continues to be a rich source of novel therapeutic agents. A systematic and rigorous approach to their discovery and preclinical development, as outlined in this guide, is essential for translating their potential into clinical reality.

References

  • Bonde, C.G., & Gaikwad, N.J. (n.d.). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Il Farmaco, 60(6-7), 513-517.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Advances. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4410. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules, 30(3), 721. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Infectious Diseases. [Link]

  • PubChem. (n.d.). 4-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Molecules, 28(8), 3535. [Link]

Sources

Methodological & Application

Analytical methods for "4-Bromo-1H-indole-6-carboxamide" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-Bromo-1H-indole-6-carboxamide

Introduction & Scope

4-Bromo-1H-indole-6-carboxamide (CAS: 955978-87-7) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Pamiparib and other oncology candidates.[1][2] Its structural integrity—specifically the positioning of the bromine at C4 and the carboxamide at C6—is vital for downstream structure-activity relationship (SAR) efficacy.[1]

This guide provides a comprehensive, self-validating protocol for the quantification and purity assessment of this compound. It addresses the specific challenges of analyzing halogenated indole carboxamides, including poor aqueous solubility and the potential for regioisomeric impurities.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₇BrN₂O[1][2][3]

  • Molecular Weight: 239.07 g/mol [1][2][3]

  • Predicted LogP: ~1.8 – 2.2 (Moderately lipophilic)[1][2]

  • Solubility: Low in water; High in DMSO, Methanol, and DMF.[2]

  • UV Maxima: ~220 nm, ~254 nm (Indole core transitions).[2]

Analytical Strategy & Decision Matrix

The choice of method depends on the stage of development and the required sensitivity.

MethodSelection cluster_0 Method A Suitability cluster_1 Method B Suitability Start Select Analytical Goal RoutineQC Routine QC / Purity (>95% purity) Start->RoutineQC TraceImpurity Trace Impurity / Bioanalysis (<0.1%) Start->TraceImpurity HPLC_UV Method A: HPLC-UV (Robust, Cost-effective) RoutineQC->HPLC_UV LC_MS Method B: LC-MS/MS (High Sensitivity, Specificity) TraceImpurity->LC_MS Raw Material Release Raw Material Release HPLC_UV->Raw Material Release Reaction Monitoring Reaction Monitoring HPLC_UV->Reaction Monitoring Genotoxic Impurity Screen Genotoxic Impurity Screen LC_MS->Genotoxic Impurity Screen PK/PD Studies PK/PD Studies LC_MS->PK/PD Studies

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: High-Performance Liquid Chromatography (HPLC-UV)[1][2]

This is the gold standard method for purity assessment and assay calculation during chemical synthesis.[2]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 × 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)Provides sufficient hydrophobic retention for the bromo-indole core while maintaining peak symmetry for the amide.[1][2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA suppresses the ionization of the amide and indole nitrogen, sharpening peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile ensures elution of the lipophilic bromine substituent.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure <200 bar.[2]
Column Temp 35°CImproves mass transfer and reproducibility of retention times.[2]
Detection UV @ 254 nmThe indole ring has strong absorption at 254 nm, maximizing signal-to-noise ratio.[1][2]
Injection Vol 5 - 10 µLMinimized to prevent column overload due to the compound's limited solubility in mobile phase A.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Solvent front elution)
15.01090Linear Gradient
18.01090Wash Step
18.1955Re-equilibration
23.0955End of Run
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).[1][2]

    • Note: If the neat solid does not dissolve immediately, pre-dissolve in a minimal volume of DMSO (e.g., 5% of final volume) before adding the diluent.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Bromo-1H-indole-6-carboxamide into a 10 mL volumetric flask. Dissolve in 0.5 mL DMSO. Sonicate for 2 mins. Make up to volume with Acetonitrile.[2]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with the Diluent.

Method B: LC-MS/MS (Trace Analysis)[1][2]

Required for biological matrices (plasma/urine) or trace impurity quantification where UV sensitivity is insufficient.[2]

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[2]

    • Mechanism:[1][2] Protonation occurs readily at the amide oxygen or the indole nitrogen.[2]

  • MRM Transitions (Quantification):

    • Precursor Ion: m/z 239.0 / 241.0 (Br isotope pattern ~1:1).[1][2]

    • Product Ion 1 (Quant): m/z 222.0 (Loss of NH₃ from carboxamide).[1][2]

    • Product Ion 2 (Qual): m/z 194.0 (Loss of CONH₂).[1][2]

  • Mobile Phase Modifier: Replace TFA with 0.1% Formic Acid (TFA suppresses MS signal).[1][2]

Experimental Workflow & System Suitability

To ensure data trustworthiness, the following workflow must be adhered to.

Workflow Step1 1. System Equilibration (Run blank gradient x2) Step2 2. System Suitability Test (SST) (Inject Std 5 times) Step1->Step2 Step3 3. Check SST Criteria (RSD < 2.0%, Tailing < 1.5) Step2->Step3 Step4 4. Sample Analysis (Bracket with Stds every 10 runs) Step3->Step4 Pass Fail Troubleshoot: Check Column/Pump Step3->Fail Fail Step5 5. Data Processing (Integrate at 254 nm) Step4->Step5 Fail->Step1 Retry

Figure 2: Standard Operating Procedure (SOP) workflow for routine analysis.

System Suitability Criteria (Mandatory)
  • Retention Time %RSD: ≤ 1.0% (n=5 injections).

  • Peak Area %RSD: ≤ 1.0% (n=5 injections).

  • Tailing Factor (T): 0.9 ≤ T ≤ 1.5.[2]

  • Resolution (Rs): > 2.0 between the main peak and any nearest impurity (e.g., regioisomers).

Troubleshooting & Critical Considerations

  • Peak Tailing: The carboxamide group can interact with residual silanols on the column.[2] If tailing > 1.5, increase TFA concentration to 0.15% or switch to a "base-deactivated" column (e.g., C18 end-capped).[1][2]

  • Sample Carryover: The bromo-indole moiety is "sticky."[1][2] Ensure the needle wash solvent contains at least 50% acetonitrile or methanol.[2]

  • Regioisomer Separation: 4-Bromo vs. 5-Bromo or 6-carboxamide vs. 5-carboxamide isomers are common synthetic byproducts.[1][2] The described gradient (Section 3.2) uses a shallow slope (10% to 90% B over 13 mins) specifically to resolve these structurally similar impurities.

References

  • Synthesis & Application: Wang, Y., et al. "Discovery of Pamiparib (BGB-290), a Potent and Selective PARP Inhibitor for the Treatment of Cancer."[2] Journal of Medicinal Chemistry, 2020.[2] [1]

  • Analytical Methodology: "Separation and Quantification of Indole Carboxamide Derivatives by HPLC." Longdom Publishing, Application Note Series.[2]

  • Compound Properties: PubChem Compound Summary for CID 135565554 (Pamiparib and intermediates). [1]

  • General Protocol: "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline.

Sources

Application Notes and Protocols for 4-Bromo-1H-indole-6-carboxamide in DNA Repair Pathway Research

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Guide Based on Structural Analogy to PARP Inhibitors

Disclaimer: The following application note is a scientifically guided projection for the use of 4-Bromo-1H-indole-6-carboxamide in DNA repair studies. As of the date of this document, there is a lack of direct peer-reviewed literature specifically validating this compound for this application. The protocols and mechanistic insights are based on the well-established principles of Poly (ADP-ribose) polymerase (PARP) inhibition, a common mechanism for molecules containing an indole-carboxamide scaffold. Researchers should perform initial validation experiments to confirm the activity of 4-Bromo-1H-indole-6-carboxamide before proceeding with extensive studies.

Introduction: The Critical Role of DNA Repair and the Promise of PARP Inhibition

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways.[1][2] One of the key players in this network is Poly (ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] In the context of cancer, particularly in tumors with deficiencies in other repair pathways like homologous recombination (HR), the inhibition of PARP can lead to a synthetic lethal phenotype.[4][5] This has made PARP inhibitors a cornerstone of targeted cancer therapies.[3]

The indole-carboxamide scaffold is a well-established pharmacophore in a number of potent PARP inhibitors. Given its structural features, 4-Bromo-1H-indole-6-carboxamide is a candidate molecule for the study of DNA repair pathways, potentially acting as a PARP inhibitor. This guide provides a comprehensive overview of how to investigate the utility of this compound as a tool for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₉H₇BrN₂OChemScene[6]
Molecular Weight239.07 g/mol ChemScene[6]
Purity≥98%ChemScene[6]
SolubilitySoluble in DMSOGeneral knowledge for similar compounds[7]
StorageStore at 4°CChemScene[6]

Stock Solution Preparation:

For cellular assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock can be prepared by dissolving 2.39 mg of the compound in 1 mL of DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).[7]

Proposed Mechanism of Action: PARP Inhibition and Synthetic Lethality

We hypothesize that 4-Bromo-1H-indole-6-carboxamide functions as a PARP inhibitor. PARP inhibitors act by competing with the nicotinamide moiety of NAD+ for the catalytic domain of the PARP enzyme.[5] This not only inhibits the enzymatic activity of PARP but can also trap PARP on the DNA at the site of damage.[8] This trapping prevents the recruitment of other DNA repair factors and can lead to the collapse of replication forks, generating DNA double-strand breaks (DSBs).[5]

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death.[4][5] This concept is known as synthetic lethality.

PARP_Inhibition cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Effect of 4-Bromo-1H-indole-6-carboxamide cluster_DSB_Repair Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER PARP_trapping PARP Trapping on DNA PARP->PARP_trapping Replication_Fork_Collapse Replication Fork Collapse Inhibitor 4-Bromo-1H-indole-6-carboxamide (Hypothesized PARP Inhibitor) Inhibitor->PARP Inhibition PARP_trapping->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) (BRCA1/2 Deficient) HR->Apoptosis Deficient in BRCA1/2 mutated cells

Figure 1: Hypothesized mechanism of action for 4-Bromo-1H-indole-6-carboxamide.

Experimental Protocols

The following protocols are standard methods to evaluate the potential of a compound as a PARP inhibitor and its effects on DNA repair pathways.

Protocol 1: In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • 4-Bromo-1H-indole-6-carboxamide and a known PARP inhibitor (e.g., Olaparib) as a positive control

  • 96-well plates

Procedure:

  • Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate with wash buffer (assay buffer with 0.05% Tween-20).

  • Prepare serial dilutions of 4-Bromo-1H-indole-6-carboxamide and the positive control in assay buffer.

  • In each well, add the PARP1 enzyme, activated DNA, and the test compound or control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate and add the HRP substrate.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the IC₅₀ value for 4-Bromo-1H-indole-6-carboxamide.

PARP_Assay_Workflow Start Start Step1 Coat Plate with Histones Start->Step1 Step2 Add PARP1, Activated DNA, and Test Compound Step1->Step2 Step3 Add Biotinylated NAD+ Step2->Step3 Step4 Incubate Step3->Step4 Step5 Wash and Add Streptavidin-HRP Step4->Step5 Step6 Wash and Add HRP Substrate Step5->Step6 Step7 Measure Absorbance Step6->Step7 End Calculate IC50 Step7->End

Figure 2: Workflow for the in vitro PARP1 enzymatic assay.
Protocol 2: Cellular Viability Assay in BRCA-Proficient and -Deficient Cell Lines

This assay assesses the synthetic lethal effect of the compound.

Materials:

  • BRCA-proficient cell line (e.g., MCF-7)

  • BRCA-deficient cell line (e.g., MDA-MB-436, or engineered isogenic cell lines)

  • Appropriate cell culture medium and supplements

  • 4-Bromo-1H-indole-6-carboxamide

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)[9]

  • 96-well cell culture plates

Procedure:

  • Seed both cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 4-Bromo-1H-indole-6-carboxamide for 72 hours.[9]

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Normalize the data to untreated controls and plot cell viability versus compound concentration.

  • Determine the IC₅₀ for each cell line and compare the sensitivity.

Expected Outcome: A potent PARP inhibitor will show significantly greater cytotoxicity in the BRCA-deficient cell line compared to the BRCA-proficient cell line.

Protocol 3: Immunofluorescence Staining for DNA Damage Markers (γH2AX and RAD51 Foci)

This protocol visualizes the induction of DNA damage and the status of the HR pathway.

Materials:

  • Cells grown on coverslips

  • 4-Bromo-1H-indole-6-carboxamide

  • DNA damaging agent (e.g., etoposide) as a positive control for DSB induction

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-γH2AX, anti-RAD51)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells with 4-Bromo-1H-indole-6-carboxamide for the desired time (e.g., 24 hours).

  • Induce DNA damage with a DNA damaging agent if assessing the effect on repair.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Stain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the number and intensity of γH2AX and RAD51 foci per cell.

Expected Outcome:

  • γH2AX: An increase in γH2AX foci indicates an increase in DNA double-strand breaks.

  • RAD51: In HR-proficient cells, RAD51 will form foci at sites of DNA damage. A PARP inhibitor may enhance this in response to the increased DSBs. In HR-deficient cells, RAD51 foci formation will be impaired.

Data Presentation and Interpretation

The results from these assays can be summarized in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values for 4-Bromo-1H-indole-6-carboxamide

AssayCell LineIC₅₀ (µM)
PARP1 Enzymatic AssayN/A[To be determined]
Cell ViabilityMCF-7 (BRCA-proficient)[To be determined]
Cell ViabilityMDA-MB-436 (BRCA-deficient)[To be determined]

A significantly lower IC₅₀ in the BRCA-deficient cell line would support the hypothesis of a synthetic lethal mechanism of action.

Conclusion

4-Bromo-1H-indole-6-carboxamide, based on its chemical structure, presents an interesting candidate for investigation as a modulator of DNA repair pathways, potentially through the inhibition of PARP. The protocols outlined in this application note provide a robust framework for researchers to validate this hypothesis and characterize the compound's biological activity. Successful validation would position 4-Bromo-1H-indole-6-carboxamide as a valuable research tool for dissecting the complexities of DNA repair and for the development of novel therapeutic strategies targeting genomic instability in cancer.

References

  • Brieflands. PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Available from: [Link]

  • SciSpace. A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Available from: [Link]

  • CancerNetwork. PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. Available from: [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. Available from: [Link]

  • National Center for Biotechnology Information. PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available from: [Link]

  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. Available from: [Link]

  • ResearchGate. Experimental strategy combining PARP inhibition and cell irradiation.... Available from: [Link]

  • National Center for Biotechnology Information. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • MDPI. PARP Inhibitors Combined with Abiraterone Overcome Resistance in Metastatic Castration-Resistant Prostate Cancer Independently of Androgen Receptor. Available from: [Link]

  • MDPI. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Available from: [Link]

  • National Center for Biotechnology Information. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Available from: [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • National Center for Biotechnology Information. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy. Available from: [Link]

Sources

Troubleshooting & Optimization

Frequently Asked Questions (FAQs): Understanding the Core Problem

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that wrestling with the solubility of starting materials can be a significant bottleneck in research and development. Indole and its derivatives, while being a cornerstone of medicinal chemistry, are frequently the source of such challenges due to their unique physicochemical properties.[1]

This guide is designed to provide you with a logical, in-depth framework for troubleshooting and solving the poor solubility of your indole starting materials. We will move from foundational concepts to practical, step-by-step protocols, explaining the "why" behind each technique to empower your experimental design.

This section addresses the fundamental questions surrounding indole solubility.

Q1: Why are my indole starting materials so often poorly soluble?

A: The solubility of indole and its derivatives is governed by a delicate balance of factors inherent to its structure:

  • Aromatic Bicyclic System: The core structure consists of a benzene ring fused to a pyrrole ring.[2] This large, hydrophobic surface area does not interact favorably with polar solvents like water.[3]

  • The "Like Dissolves Like" Principle: Indole is a predominantly non-polar molecule. Therefore, its best solubility is found in organic solvents.[4] It is only slightly soluble in water (approx. 0.19 g/100 mL at 20°C).[2]

  • Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen's lone pair can act as an acceptor. This allows for some interaction with polar protic solvents, but the large hydrophobic scaffold often dominates.[5]

  • Crystal Lattice Energy: For solid indoles, the energy required to break the crystal lattice packing can be substantial. If the energy gained by solvating the individual molecules is less than the lattice energy, the compound will remain insoluble.

Q2: I'm starting a new project. What are the best "first-pass" solvents to try for dissolving a novel indole derivative?

A: Your initial solvent screen should cover a range of polarities. Based on extensive literature and empirical data, the following are excellent starting points:

  • Polar Aprotic Solvents: These are often the most successful. Solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) are highly effective at solvating a wide range of indole derivatives due to their high polarity and ability to accept hydrogen bonds.[6][7] Many reactions involving indoles are successfully carried out in DMSO.[8]

  • Ethers and Chlorinated Solvents: Tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), and chloroform are good choices for less polar indole derivatives.[3]

  • Alcohols: Ethanol and methanol can be effective, especially when heated, as they can engage in hydrogen bonding.[3][5]

  • Aromatic Hydrocarbons: Benzene and toluene can dissolve non-polar, hydrocarbon-rich indole derivatives.[5]

Q3: How do different functional groups on the indole ring affect its solubility?

A: Functional groups dramatically alter the polarity and hydrogen-bonding capabilities of the parent indole, directly impacting solubility.[9][10]

  • Polar/Ionizable Groups (-COOH, -OH, -NH2): These groups significantly increase the potential for solubility in polar solvents. A carboxylic acid group, for example, can be deprotonated to form a highly soluble carboxylate salt in basic aqueous media.[11]

  • Non-Polar/Hydrophobic Groups (-Alkyl, -Aryl, -Halogens): Large, non-polar substituents (e.g., benzyl, tert-butyl) will decrease solubility in polar solvents like water and alcohols but may increase solubility in non-polar solvents like hexanes or toluene.[4]

  • Electron-Withdrawing Groups (-NO2, -CN): These groups can alter the acidity of the N-H proton, potentially influencing interactions with basic solvents or reagents.

Q4: Can I just heat the mixture to dissolve my indole? Is this always safe?

A: Increasing the temperature is a valid and common technique to increase the solubility of many compounds, including indoles.[3] However, you must proceed with caution:

  • Thermal Stability: Many substituted indoles are thermally labile. Uncontrolled heating can lead to decomposition, polymerization, or unwanted side reactions.[5][12] For example, strong acids can cause polymerization.[12]

  • Solvent Boiling Point: Ensure you are heating well below the boiling point of your solvent in an appropriate, pressure-vented vessel.

  • Recommendation: Always perform a small-scale test. Dissolve a few milligrams of your material in the desired solvent and heat it incrementally, monitoring for any color change that might indicate degradation. If the compound precipitates upon cooling, a metastable solution was formed, which may not be suitable for reactions requiring long-term stability.

Troubleshooting Guide: Protocols for Solubility Enhancement

When simple solvent selection fails, a more systematic approach is required. This section provides actionable protocols to address specific solubility challenges.

Q5: My indole derivative won't dissolve in single solvents. How do I develop a more effective co-solvent system?

A: A co-solvent system uses a mixture of two or more miscible liquids to achieve a polarity intermediate to the individual solvents, which can be highly effective for dissolving challenging compounds.[13]

A poorly soluble compound often fails to dissolve because the solvent-solvent interactions are much stronger than the potential solute-solvent interactions. A co-solvent disrupts the solvent's self-association, creating "pockets" or a microenvironment that is more favorable for the solute. For instance, adding a small amount of a polar solvent like ethanol to a non-polar solvent like heptane can create a solvent system that is better able to interact with a moderately polar indole.

G cluster_0 Poor Solubility cluster_1 Enhanced Solubility with Co-Solvent Solute Indole Solvent1 Solvent A Solute->Solvent1 Weak Interaction Solute2 Indole SolventA Solvent A Solute2->SolventA Stronger Interaction SolventB Co-Solvent B Solute2->SolventB

Caption: How co-solvents create a more favorable solvation environment.

  • Setup: Place a small, known amount (e.g., 5 mg) of your indole starting material into several vials.

  • Primary Solvent Addition: To each vial, add a small volume (e.g., 0.5 mL) of a primary solvent in which the compound is sparingly soluble (e.g., Toluene, THF, Dichloromethane).

  • Co-solvent Titration: Add a second, miscible "anti-solvent" or co-solvent dropwise while stirring or sonicating. Use a co-solvent of different polarity (e.g., Heptane if the primary is Toluene; Methanol if the primary is DCM).

  • Observation: Note the volume of co-solvent required to achieve full dissolution. The mixture that dissolves the compound with the smallest amount of the secondary solvent is often a good starting point for reaction scale-up.

  • Validation: Ensure the compound remains in solution upon standing. If it crystallizes out, you may need to adjust the ratio or select a different solvent pair.

Data Summary Table: Representative Solubility of Indole & Derivatives

CompoundWaterEthanolDMSOEthyl AcetateChloroform
Indole Sparingly Soluble[3]Soluble[3][14]Soluble[7]Soluble[3]Soluble[3]
Indole-3-acetic acid Sparingly SolubleSoluble[6]Highly Soluble[6]Highly Soluble[6]Poorly Soluble[6]
Indole-3-carbinol Poorly SolubleSolubleSolubleSolubleSoluble
5-Bromoindole InsolubleSolubleSolubleSolubleSoluble
Tryptophan SolubleSparingly SolubleSolubleInsolubleInsoluble

Note: Solubility is temperature-dependent. "Soluble" generally implies >10 mg/mL at room temperature.

Q6: My indole derivative has a carboxylic acid (-COOH) or a basic nitrogen. How can I use pH to dramatically improve its solubility?

A: The presence of an ionizable functional group is a powerful handle for manipulating solubility, particularly in aqueous or protic media. The principle is to convert a neutral, less soluble molecule into a charged salt, which is almost always more soluble in polar solvents.[15][16]

  • For Acidic Indoles (e.g., Indole-3-carboxylic acid): By adding a base (e.g., NaOH, K2CO3), you deprotonate the carboxylic acid to form a carboxylate anion (R-COO⁻). This charged species has strong ion-dipole interactions with water molecules, leading to a significant increase in solubility.[16] The solubility will be greatest at a pH at least 2 units above the pKa of the acidic group.

  • For Basic Indoles: While the indole N-H is very weakly acidic (pKa ≈ 17), other basic groups (like an aminoalkyl side chain) can be protonated. By adding an acid (e.g., HCl), you can form a positively charged ammonium salt (R-NH3⁺), which is more water-soluble.[17] Solubility increases as the pH is lowered.[18]

G Indole_COOH R-Indole-COOH (Poorly Soluble) Base + NaOH (Base) (pH > pKa) Indole_COO R-Indole-COO⁻ Na⁺ (Highly Soluble Salt) Base->Indole_COO Deprotonation

Sources

"4-Bromo-1H-indole-6-carboxamide" reaction scale-up considerations

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Scale-Up

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-1H-indole-6-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Indole-based carboxamides are a vital class of compounds in medicinal chemistry, and understanding the nuances of their synthesis at scale is critical for success.[1][2] This document provides field-proven insights, troubleshooting workflows, and detailed protocols to address common challenges.

Troubleshooting Guide: Navigating Common Scale-Up Issues

Scaling up any chemical reaction introduces challenges not always apparent at the lab scale. The following question-and-answer section addresses specific issues you may encounter during the synthesis of 4-Bromo-1H-indole-6-carboxamide.

Q1: My reaction yield has dropped significantly after increasing the scale. What are the likely causes?

A1: A drop in yield upon scale-up is a frequent issue and can be traced back to several factors, often related to mass and heat transfer limitations.

  • Inefficient Carboxylic Acid Activation: The most common culprit in amide bond formation is poor activation of the carboxylic acid precursor (4-bromo-1H-indole-6-carboxylic acid). Reagents that work well on a 1 mmol scale may be insufficient for a 1 mol scale due to mixing inefficiencies.[3] Consider more robust coupling agents for larger scales.

  • Suboptimal Reagent Stoichiometry: On a small scale, using a large excess of a reagent is often trivial. At scale, this is costly and can complicate purification. Re-evaluate the stoichiometry of your coupling agents and base; sometimes a slight excess (1.1-1.2 equivalents) is optimal, but this must be validated.[3]

  • Side Reactions: The indole nucleus is highly reactive and can lead to byproducts.[4] Under acidic conditions used during some workups or if the reaction temperature overshoots, dimerization or polymerization can occur.[4] Furthermore, incomplete conversion due to poor mixing can leave starting materials that complicate purification and lower the isolated yield.

  • Solubility and Mixing: As the reaction volume increases, maintaining a homogeneous solution becomes more difficult. "Hot spots" can develop from exothermic additions, leading to thermal degradation. If the product or an intermediate precipitates, it can trap reagents and halt the reaction.[3] Ensure you have adequate mechanical stirring (overhead stirrer is preferred over magnetic stir bars at scale) and controlled addition rates.

Troubleshooting Workflow: Diagnosing Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low yields during scale-up.

LowYieldTroubleshooting start Low Yield Observed check_conversion In-Process Check (IPC) (TLC, LC-MS) start->check_conversion analysis Analyze Crude Reaction Mixture (NMR, LC-MS) check_conversion->analysis Reaction Complete incomplete Incomplete Conversion check_conversion->incomplete Reaction Stalled? byproducts Significant Byproducts analysis->byproducts Impurities Present? workup_issue Product Loss During Workup/Purification analysis->workup_issue Clean Crude Product solution1 Increase Reaction Time or Temperature Re-evaluate Coupling Reagent/Base Improve Mixing incomplete->solution1 solution2 Optimize Addition Sequence Adjust Temperature Control Re-screen Solvents byproducts->solution2 solution3 Modify Aqueous Workup (pH, solvent choice) Develop Recrystallization Protocol workup_issue->solution3

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing a new, significant impurity that was not present on the small scale. How do I identify and mitigate it?

A2: The appearance of new impurities often relates to extended reaction times or localized temperature increases.

  • Potential for Poly-functionalization: The activated nature of the indole ring can lead to multiple functional groups being introduced, especially if reaction conditions are harsh.[4] While the 4-bromo and 6-carboxamide groups direct reactivity, side reactions on other positions of the indole ring (e.g., C3) are possible.[5][6]

  • N-H vs. C-H Reactivity: Competition between reactions at the indole nitrogen (N1) and carbon atoms is a common issue, particularly in the presence of strong bases or electrophiles.[4] Ensure your conditions are optimized for the desired transformation. For amide coupling, the N-H is generally acidic and can be deprotonated, which may or may not be a productive pathway depending on the subsequent steps.

  • Residual Palladium: If your synthesis involves a palladium-catalyzed step (e.g., carbonylation or cross-coupling to install the carboxamide group), residual palladium can cause product discoloration and may need to be removed with a scavenger.[7][8]

  • Purification Strategy: Silica gel column chromatography is a standard method for purification.[3] However, at scale, this can be resource-intensive. Developing a robust recrystallization protocol is often a more efficient and scalable method for achieving high purity.[3] If the product is a stable solid, this should be the primary goal.

Q3: My reaction is difficult to stir and handle due to poor solubility. What can I do?

A3: Solubility is a critical parameter in scale-up. What is soluble in 50 mL of solvent may crash out in 5 L.

  • Solvent Screening: While common solvents like DMF and DCM are effective, they may not be ideal for your specific substrate at scale.[3] Consider exploring alternative solvents like THF, acetonitrile, or 2-MeTHF, which have different solubility profiles and are often preferred in process chemistry.

  • Temperature Control: Increasing the reaction temperature can improve solubility, but it must be carefully controlled to avoid byproduct formation.[3] A jacketed reactor system is essential for maintaining uniform temperature at scale.

  • Anti-Solvent Addition: For purification, a controlled anti-solvent addition can be a highly effective crystallization method. This involves dissolving the crude product in a good solvent and then slowly adding a miscible solvent in which the product is insoluble to induce precipitation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I should focus on when scaling up the amidation step?

A1: The key is to understand the interplay between variables. The main CPPs are:

  • Temperature: Controls reaction rate and byproduct formation. Exotherms during reagent addition must be managed.

  • Reagent Addition Rate & Sequence: Adding reagents too quickly can cause temperature spikes and local concentration issues, leading to side reactions like anhydride formation from the carboxylic acid.[3] The sequence of adding the acid, coupling agent, base, and amine is crucial.[3]

  • Solvent Choice & Concentration: Impacts solubility, reaction kinetics, and downstream processing (workup and purification).

  • Agitation Speed: Ensures homogeneity and efficient heat transfer, preventing localized reactions.

Parameter Interdependency Diagram

Parameters Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Time Reaction Time Temp->Time Safety Safety Temp->Safety Solvent Solvent Solvent->Yield Solvent->Purity Solvent->Time Reagents Reagents (Coupling, Base) Reagents->Yield Reagents->Purity Reagents->Safety Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity

Caption: Interdependencies of critical process parameters in scale-up.

Q2: What analytical methods are essential for this process?

A2: A robust analytical package is non-negotiable for process development.

  • In-Process Controls (IPCs): Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction completion. This prevents running reactions for too long or quenching them prematurely.

  • Crude and Final Product Analysis:

    • HPLC: To determine purity and identify impurities.

    • NMR (¹H and ¹³C): To confirm the structure of the desired product and characterize any major byproducts.[9]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.[9]

    • Quantitative NMR (qNMR): Can be used for accurate potency determination without the need for a specific reference standard.[10]

Q3: What are the primary safety considerations?

A3: Brominated aromatic compounds and amide coupling reagents require careful handling.

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[12][13] Brominated organic compounds can be irritants.

  • Reagent Handling: Amide coupling reagents can be sensitizers. Acyl halides, if used, are corrosive and react violently with water.[10]

  • Waste Disposal: Dispose of all chemical waste according to local and national hazardous waste regulations.[12] Do not empty into drains.[11]

Hazard ClassExamplesHandling Precautions
Brominated Indoles 4-Bromo-1H-indoleAvoid dust formation; may be toxic solid.[12][13]
Coupling Reagents EDC, HATU, PyBOPCan be skin/eye irritants and sensitizers.
Bases DIPEA, TriethylamineVolatile, flammable, and corrosive.
Solvents DMF, DCMDMF is a reproductive toxin; DCM is a suspected carcinogen.
Benchmark Scale-Up Protocol: Amidation of 4-Bromo-1H-indole-6-carboxylic acid

This protocol describes a general procedure for the amide coupling on a 10-gram scale. Note: This is a representative workflow and must be optimized for your specific amine substrate.

Materials and Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Ice-water bath.

  • 4-Bromo-1H-indole-6-carboxylic acid (1.0 equiv.)

  • Amine hydrochloride salt (1.05 equiv.)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv.)[3]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)[3]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: Assemble the reactor under a nitrogen atmosphere. Ensure the overhead stirrer is functioning correctly.

  • Reagent Charge: To the reactor, add 4-Bromo-1H-indole-6-carboxylic acid (10.0 g), the desired amine hydrochloride, and HOBt.

  • Dissolution: Add anhydrous DMF (100 mL, 10 vol) and begin stirring to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Base Addition: Slowly add DIPEA to the mixture over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 15 minutes at 0-5 °C.

  • Activation: Add EDC·HCl portion-wise over 15-20 minutes, again maintaining an internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.

  • Monitoring (IPC): Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Quench & Workup: Once complete, slowly pour the reaction mixture into ice-cold water (500 mL) with stirring. This will often precipitate the crude product.

  • Filtration: Filter the resulting solid and wash the filter cake thoroughly with water (2 x 100 mL).

  • Aqueous Wash: Transfer the crude solid to a flask, add Ethyl Acetate (200 mL) and saturated aq. NaHCO₃ (100 mL). Stir vigorously for 30 minutes. Separate the layers and wash the organic layer with brine (100 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/heptane) or by column chromatography if necessary.

References
  • Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives - Benchchem. (n.d.).
  • Strategies to avoid side reactions in indole functionalization - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5-Bromo Indole CAS No 10075-50-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • (PDF) Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - ResearchGate. (2021, October 29).
  • MATERIAL SAFETY DATA SHEET - Giant Chem Solutions. (n.d.).
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (2005, July 13).
  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - ChemRxiv. (n.d.).
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, July 31).
  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty - ChemRxiv. (n.d.).
  • Our hypothesis to synthesize the indole‐based N‐carboxamide derivative.... - ResearchGate. (n.d.).
  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.).
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC. (2023, April 19).
  • How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (2023, May 7).
  • Carbonylative synthesis and functionalization of indoles - PMC. (n.d.).
  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

Sources

Validation & Comparative

4-Bromo-1H-indole-6-carboxamide: IC50 Determination & Scaffold Analysis

[1]

Part 1: Executive Summary & Mechanism of Action

4-Bromo-1H-indole-6-carboxamide is a "privileged scaffold" in medicinal chemistry.[1] It is primarily recognized as a crystallographic fragment and synthetic precursor for inhibitors of PAD4 , an enzyme implicated in Rheumatoid Arthritis (RA), lupus, and cancer (NETosis).[2]

Why this Molecule Matters[1]
  • Pharmacophore: The indole-6-carboxamide moiety mimics the arginine substrate of PAD4.[1] The amide nitrogen and oxygen form critical hydrogen bonds with Asp350 and Asp473 in the PAD4 active site, anchoring the molecule.[1]

  • The "4-Bromo" Handle: The bromine at position 4 is a strategic "growth vector."[1] In FBDD, this halogen is replaced (via Suzuki-Miyaura coupling) with bulky amine-containing groups (as seen in GSK484 ) to occupy the solvent-exposed channel and boost potency from micromolar (µM) to nanomolar (nM).[1]

Comparative Landscape
CompoundRoleApprox.[1][4][5][6] IC50 (PAD4)Binding Mode
4-Bromo-1H-indole-6-carboxamide Fragment / Scaffold > 10 - 100 µM *Reversible (Weak Binder)
GSK484 Optimized Lead~50 nMReversible (Active Site)
Cl-Amidine First-Gen Tool~5.9 µMIrreversible (Covalent)
BB-Cl-Amidine Stable Analog~200 nMIrreversible (Covalent)

*Note: As a naked fragment, the IC50 is expected to be high.[1] Its value lies in its "Ligand Efficiency" (LE), not raw potency.

Part 2: IC50 Determination Protocol (PAD4 Ammonia Release Assay)

To accurately determine the IC50 of 4-Bromo-1H-indole-6-carboxamide, you must use a discontinuous colorimetric assay that measures the release of ammonia (

1
Experimental Workflow
1. Reagents & Buffer Preparation
  • Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 2 mM DTT (freshly added).

    • Critical:Calcium (

      
      )  is the obligate cofactor.[1][2] Prepare a 100 mM 
      
      
      stock.[1]
  • Enzyme: Recombinant Human PAD4 (rhPAD4).[1][2] Final concentration: 0.2 – 0.5 µM.[1]

  • Substrate: Benzoyl-Arginine Ethyl Ester (BAEE).[1] Final concentration: 10 mM (

    
     is high, so saturation is key).[1]
    
  • Detection Reagent (COMODO):

    • Solution A: 80 mM Diacetyl monoxime + 2.0 mM Thiosemicarbazide.[1]

    • Solution B: 17% (v/v)

      
       + 30% (v/v) 
      
      
      + 0.5 mM
      
      
      .[1][2]
2. Assay Procedure (Step-by-Step)
  • Compound Preparation: Dissolve 4-Bromo-1H-indole-6-carboxamide in 100% DMSO. Prepare a 10-point serial dilution (e.g., 500 µM down to 0.5 µM). Final DMSO in assay must be <1%.[1]

  • Pre-Incubation: Mix rhPAD4 + Compound in Assay Buffer (minus Calcium).[1] Incubate for 15 min at 37°C.

    • Why? Allows the inhibitor to equilibrate with the active site before the structural shift induced by calcium.[1]

  • Initiation: Add Substrate Mix (BAEE +

    
    ). Final 
    
    
    should be 10 mM.[1]
  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Quenching & Development: Add COMODO Reagent (Mix of Sol A + Sol B).

  • Color Generation: Boil samples at 95°C for 30 minutes (Required for the colorimetric reaction).

  • Readout: Measure Absorbance at 530 nm or 540 nm .

3. Data Analysis
  • Normalization: $ % \text{ Inhibition} = 100 \times \left( 1 - \frac{A_{sample} - A_{blank}}{A_{control} - A_{blank}} \right) $[1][2]

  • Curve Fitting: Fit data to the 4-Parameter Logistic (4PL) Equation :

    
    [1][2]
    

Part 3: Interpretation & Troubleshooting[1]

Interpreting the Curve for a Fragment

Since 4-Bromo-1H-indole-6-carboxamide is a fragment, you may observe:

  • Incomplete Inhibition: The curve might plateau at 60-70% inhibition rather than 100% due to solubility limits (precipitation at >200 µM).[1]

  • Hill Slope > 1.5: If the slope is steep, it suggests non-specific aggregation or denaturation rather than 1:1 binding.[1] Add 0.01% Triton X-100 to the buffer to rule this out.[1]

  • Expected IC50: If the IC50 is >100 µM, do not discard the molecule. Calculate Ligand Efficiency (LE) :

    
    [1]
    
    • An LE > 0.3 indicates a high-quality starting point for optimization.[1]

Mechanistic Validation (Mode of Inhibition)

To confirm the compound binds to the active site (competitive inhibition):

  • Run the IC50 assay at three different substrate concentrations (e.g.,

    
    , 
    
    
    ,
    
    
    ).
  • Result: If the IC50 increases linearly with substrate concentration, the inhibition is Competitive .[1] This confirms the indole-carboxamide is displacing the arginine substrate.[1]

Part 4: Visualization of the Pathway

The following diagram illustrates the PAD4 citrullination mechanism and where the Indole-6-carboxamide scaffold intervenes.

PAD4_PathwayArgininePeptidyl-Arginine(Substrate)PAD4_ActivePAD4-Ca2+(Active Conformation)Arginine->PAD4_Active  Binds Active Site  CalciumCa2+(Cofactor)PAD4_InactivePAD4 Apo(Inactive)PAD4_Inactive->PAD4_Active  + Calcium (High Conc)  CitrullinePeptidyl-Citrulline(Product)PAD4_Active->Citrulline  Catalysis  AmmoniaNH3(Detected in Assay)PAD4_Active->Ammonia  Byproduct  Indole4-Bromo-1H-indole-6-carboxamide(Scaffold Inhibitor)Indole->PAD4_Active  Competes with Arginine(H-bonds to Asp350/473)  

Caption: The PAD4 enzymatic cycle.[1][2] Calcium activation creates the active site cleft.[1] The Indole-6-carboxamide scaffold competitively blocks Arginine binding by mimicking the substrate's H-bond network.[1][2]

Part 5: References & Authority[1]

  • Lewis, H. D. et al. (2015).[1][2] Inhibition of PAD4 attenuates NET formation and cancer-associated kidney injury.[1]Nature Chemical Biology , 11, 189–191.[2] (Establishes the Indole-6-carboxamide series, specifically GSK484/199). Link

  • Knuckley, B. et al. (2010).[1][2] Substrate Specificity and Kinetic Studies of PAD4.Biochemistry , 49(23), 4852–4863.[2] (Defines the BAEE/Ammonia detection protocol). Link[1]

  • Causey, C. P. et al. (2011).[1] The development of haloacetamidine-based PAD inhibitors.[1]Journal of Medicinal Chemistry , 54(19), 6919–6935.[2] (Comparison data for Cl-Amidine). Link[1]

  • Slade, D. J. et al. (2015).[1][2] Crystal Structure of the PAD4-GSK199 Complex.[1]Acta Crystallographica , F71.[1] (Structural basis for the indole-carboxamide binding mode).[1] Link

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.